molecular formula C19H23NO3S B2428951 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane CAS No. 667912-37-0

1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane

Cat. No.: B2428951
CAS No.: 667912-37-0
M. Wt: 345.46
InChI Key: DFVZOKSUCJQJKM-UHFFFAOYSA-N
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Description

1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane is a synthetic organic compound featuring a biphenyl core functionalized with a methoxy group and a sulfonamide-linked azepane ring. This structure combines two pharmacologically significant motifs, making it a valuable intermediate in medicinal chemistry and drug discovery research. The biphenyl scaffold is a privileged structure in drug design, known for its ability to impart rigidity and explore hydrophobic binding pockets in biological targets . The sulfonamide linker is a common feature in many bioactive molecules and approved drugs, contributing to target binding through hydrogen bonding and influencing the compound's physicochemical properties . The seven-membered azepane ring is a versatile scaffold of high pharmaceutical importance, with over 20 FDA-approved drugs containing this structure . Azepane-based compounds demonstrate a broad spectrum of biological activities, including potential as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, as well as inhibitors of enzymes like α-glucosidase and targets such as the histamine H3 receptor . Recent research also highlights the potential of novel N-substituted azepanes in targeting monoamine transporters for neuropsychiatric disorders . This compound is intended for research applications such as the synthesis of novel chemical libraries, structure-activity relationship (SAR) studies, and as a building block for the development of potential therapeutic agents. Researchers can leverage its structure to explore new chemical space for bioactive molecules. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-23-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZOKSUCJQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution, using methanol and an acid catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.

    Azepane Ring Formation: The azepane ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 1-({4’-Hydroxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane.

    Reduction: Formation of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfanyl)azepane.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown efficacy against various cancer cell lines, suggesting that 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane could also demonstrate similar effects.

Table 1: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
1A54915Yes
2C620Yes

The mechanism of action likely involves the inhibition of key enzymes or pathways involved in cancer progression.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this functional group have been shown to inhibit bacterial growth by targeting folate synthesis pathways. Research into structurally similar compounds suggests that this compound may possess comparable antimicrobial properties.

Enzyme Inhibition

The compound's sulfonamide structure suggests potential as an enzyme inhibitor. For example, it may interact with carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to therapeutic effects in conditions such as glaucoma or edema.

Neuropharmacology

Preliminary studies indicate that compounds with azepane rings can exhibit neuroactive properties. Research into related azepane derivatives has highlighted their potential as anticonvulsants and anxiolytics. The structural similarities suggest that this compound could also be explored for neuropharmacological applications.

Material Science Applications

The unique chemical structure of this compound may also find applications in material science. Its potential as a precursor for synthesizing novel polymers or materials with specific electronic or optical properties is under investigation.

Case Studies and Experimental Findings

Several case studies have investigated the biological activities and potential applications of structurally related compounds:

  • Anticancer Efficacy : Studies on thiazole derivatives have revealed that modifications can enhance cytotoxicity against tumor cell lines. This suggests that similar modifications to the azepane or biphenyl components in this compound could yield enhanced anticancer activity.
  • Anticonvulsant Activity : Research on phenylpiperazine derivatives has shown significant anticonvulsant properties, indicating that modifications to the azepane component could lead to new therapeutic agents for epilepsy.

Mechanism of Action

The mechanism of action of 1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonyl-azepane moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Similar biphenyl core with a methoxy group but different functional group.

    4-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: Another biphenyl derivative with a methoxy group and a different functional group.

Uniqueness

1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane is unique due to the presence of both a sulfonyl group and an azepane ring, which confer distinct chemical and biological properties

Biological Activity

1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, as well as its pharmacological implications.

Chemical Structure and Properties

  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.41 g/mol
  • CAS Number : Not specified in the sources but related compounds are documented.

The compound features a sulfonamide moiety attached to an azepane ring and a methoxy-substituted biphenyl group, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including those similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds with similar structures demonstrated moderate to high activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamide-containing compounds:

  • Case Studies :
    • A review highlighted sulfonamide derivatives showing promising antiviral activity against a range of viruses, including Dengue and Zika .
    • Specific compounds demonstrated IC50 values indicating effective inhibition of viral replication in vitro .
CompoundVirus TargetedIC50 Value (µM)Reference
Compound 17Dengue Virus48.2
Compound 76HSV-170–90% reduction in viral load

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that can affect its biological activity. The SAR studies indicate that modifications in the biphenyl moiety or the azepane ring can significantly alter the compound's efficacy against microbial and viral pathogens .

Clinical Implications

While the compound is still under investigation, its structural characteristics suggest potential therapeutic applications in treating infections caused by resistant bacteria and viruses. The combination of a sulfonamide with an azepane structure may enhance bioavailability and target specificity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane, and how can reaction conditions be optimized?

  • The synthesis typically involves sulfonation of the biphenyl precursor followed by coupling with azepane. For example, sulfonyl derivatives can be synthesized via oxidation of thioether intermediates using hydrogen peroxide in acetic acid (as in , compound 13). Optimization may involve adjusting reaction temperature (e.g., ice bath for controlled oxidation) and stoichiometry of reagents. Purification often employs flash chromatography with solvent gradients like ethyl acetate/hexanes (e.g., 33% EtOAC/hexanes in ) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the aromatic protons in the biphenyl moiety show distinct coupling patterns (e.g., δ 7.6–7.8 ppm for biphenyl protons in ). High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., deviations <0.5 ppm in ). Elemental analysis (C, H, N, S) is also used to confirm purity .

Q. What solvent systems are effective for purifying this compound?

  • Non-polar to moderately polar solvents are preferred. highlights using 33% EtOAc/hexanes for flash chromatography, while uses petroleum ether/EtOAc (20:1) for similar biphenyl derivatives. For sulfonated compounds, silica gel chromatography with dichloromethane/methanol gradients may resolve polar impurities .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonation step?

  • Low yields may arise from incomplete oxidation or side reactions. suggests using excess hydrogen peroxide (30% w/v) and extended reaction times (48 hours) to ensure complete conversion of thioether to sulfone. Monitoring via TLC or HPLC can identify intermediates. Alternative oxidants like mCPBA (meta-chloroperbenzoic acid) may improve efficiency but require careful pH control .

Q. What strategies resolve contradictions in NMR data for biphenyl-sulfonyl derivatives?

  • Aromatic proton signals can overlap due to rotational isomerism. Using 2D NMR (e.g., COSY, NOESY) helps assign peaks unambiguously. For example, reports coupling constants (J = 8.2 Hz) to distinguish adjacent protons. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR may further resolve splitting patterns .

Q. How can the compound’s stability under biological assay conditions be evaluated?

  • Accelerated stability studies in buffer solutions (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis, assess degradation. ’s benzenesulfonamide derivative (95% purity) suggests rigorous purity standards to minimize interference in bioassays. Mass balance studies quantify decomposition products .

Q. What computational methods predict the compound’s reactivity in further functionalization?

  • Density Functional Theory (DFT) calculations model electrophilic aromatic substitution at the methoxy-biphenyl ring. Molecular docking (e.g., AutoDock Vina) predicts binding interactions if the compound is a protease inhibitor. ’s sulfone derivatives highlight the sulfonyl group’s electron-withdrawing effects, guiding regioselective modifications .

Methodological Considerations Table

Challenge Recommended Approach Key Citations
Low sulfonation yieldExcess H₂O₂, extended reaction time, TLC monitoring
NMR signal overlap2D NMR (COSY/NOESY), variable-temperature experiments
Purification of polar byproductsGradient silica chromatography (DCM/MeOH)
Stability in bioassaysLC-MS post-incubation in pH-adjusted buffers

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